5-[(3-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Description
The compound 5-[(3-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol features a fused triazole-thiazole core substituted with a 3-bromophenyl group, a 3-methylpiperidinyl moiety, and a 2-methyl group. This heterocyclic scaffold is structurally analogous to bioactive molecules reported in recent studies, particularly those targeting enzyme inhibition and antimicrobial activity . Such structural features align with pharmacophores explored in antifungal and CNS-targeting agents .
Properties
IUPAC Name |
5-[(3-bromophenyl)-(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4OS/c1-11-5-4-8-22(10-11)15(13-6-3-7-14(19)9-13)16-17(24)23-18(25-16)20-12(2)21-23/h3,6-7,9,11,15,24H,4-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBPPAZJPNCVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(C2=CC(=CC=C2)Br)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest. The compound’s interaction with CDK2 also induces apoptosis within cells.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents this transition, causing cell cycle arrest.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biological Activity
The compound 5-[(3-bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol , with the CAS number 869342-89-2 , is a novel triazole-thiazole hybrid that has garnered interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular modeling studies, focusing on its anticancer properties and other pharmacological effects.
- Molecular Formula : C18H21BrN4OS
- Molecular Weight : 421.4 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the bromophenyl and piperidine moieties via nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, particularly breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis via caspase activation |
| HepG2 | 15 | Inhibition of microtubule assembly |
In a study evaluating apoptosis-inducing effects, the compound enhanced caspase-3 activity significantly at concentrations as low as 10 µM, indicating its role in promoting programmed cell death in cancer cells .
Other Pharmacological Effects
Beyond its anticancer properties, this compound has shown promise in other areas:
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly linked to its ability to modulate neurotransmitter systems.
- Antimicrobial Activity : Some derivatives of triazole-thiazole hybrids have been reported to possess antibacterial and antifungal activities.
Molecular Modeling Studies
Molecular docking studies indicate that the compound interacts effectively with several biological targets:
- Topoisomerase II : Inhibition of this enzyme is crucial for its anticancer activity.
- Microtubule Dynamics : The compound disrupts microtubule formation, which is essential for cell division .
Case Studies
A notable case study involved a series of derivatives synthesized based on this compound's structure. Researchers found that modifications to the bromophenyl group significantly affected the biological activity. For instance:
- A derivative with a fluorine substitution instead of bromine exhibited enhanced potency against MDA-MB-231 cells.
This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Substituents (R1, R2, R3) | Molecular Weight | Key Features |
|---|---|---|---|---|
| Target Compound: 5-[(3-Bromophenyl)(3-methylpiperidin-1-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol | C18H21BrN4OS | R1: 3-Bromophenyl, R2: 3-Methylpiperidinyl, R3: Methyl | ~433.3 | Balanced lipophilicity; potential halogen bonding via Br |
| 5-((3-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | C19H23BrN4OS | R1: 3-Bromophenyl, R2: 4-Methylpiperidinyl, R3: Ethyl | 435.4 | Increased steric bulk (ethyl vs. methyl); altered piperidine regiochemistry |
| 5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | C26H28ClN5O3S | R1: 3-Chlorophenyl, R2: Piperazinyl, R3: Methyl | 526.0 | Polar piperazine group; enhanced solubility; chloro vs. bromo electronic effects |
| (5Z)-2-(4-Bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one | C19H13BrN4O2S | R1: 4-Bromophenyl, R2: Methoxybenzylidene | 449.3 | Conjugated benzylidene system; ketone functionality enhances rigidity |
Substituent Effects on Physicochemical Properties
- Piperidinyl vs. Piperazinyl : The 3-methylpiperidinyl group in the target compound is less polar than the piperazinyl group in ’s analogue, likely reducing aqueous solubility but improving blood-brain barrier penetration .
- Alkyl Chain Variations : The 2-methyl substituent in the target compound minimizes steric hindrance compared to the 2-ethyl group in ’s analogue, possibly favoring metabolic stability .
Preparation Methods
Key Reaction:
The hydroxyl group at position 6 is introduced during cyclization, often via the inclusion of a hydroxylamine intermediate or oxidation of a ketone precursor. For example, the use of hydroxylamine hydrochloride in ethanol under reflux facilitates the formation of the 6-hydroxy derivative.
Introduction of the 3-Bromophenyl Group
The 3-bromophenyl moiety is incorporated through cross-coupling reactions. A Suzuki-Miyaura coupling is advantageous for its regioselectivity and compatibility with heterocyclic systems.
Protocol:
-
Halogenation : Introduce a bromine atom at the desired position on the phenyl ring using electrophilic bromination (e.g., ).
-
Coupling : React the brominated phenylboronic acid with the triazolothiazole core under palladium catalysis:
Yields for analogous reactions range from 28.8% to 35.8% after purification via silica gel chromatography.
Attachment of the 3-Methylpiperidinyl Group
The 3-methylpiperidinyl substituent is introduced via a Mannich reaction or nucleophilic substitution. The Mannich approach is preferred for its ability to form carbon-nitrogen bonds adjacent to carbonyl groups.
Mannich Reaction Conditions:
-
Reactants :
-
Triazolothiazole aldehyde derivative
-
3-Methylpiperidine
-
Formaldehyde or paraformaldehyde
-
-
Catalyst : or
-
Solvent : Ethanol or dichloromethane
Example :
The product is isolated in ~30–40% yield after column chromatography (eluent: , 95:5).
Methyl Group Introduction at Position 2
The 2-methyl group is typically installed early in the synthesis via alkylation. Methyl iodide or dimethyl sulfate serves as the methylating agent under basic conditions.
Methylation Step:
Reaction efficiency exceeds 80% when conducted at 50°C for 4 hours.
Final Functionalization and Purification
The hydroxyl group at position 6 is often preserved throughout the synthesis but may require protection (e.g., as a silyl ether ) during reactive steps. Final deprotection with (tetrabutylammonium fluoride) affords the free hydroxy compound.
Purification Data:
| Step | Method | Eluent | Purity (HPLC) |
|---|---|---|---|
| Core Isolation | Column Chromatography | (97:3) | 95% |
| Final Compound | Preparative HPLC | (70:30) | 98% |
Optimization Challenges and Solutions
-
Regioselectivity in Coupling Reactions :
-
Steric Hindrance with 3-Methylpiperidine :
-
Hydroxyl Group Stability :
Comparative Analysis of Synthetic Routes
| Route | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| A | Suzuki Coupling → Mannich Reaction | 28.8 | 95 |
| B | Direct Alkylation → Ullmann Coupling | 35.8 | 98 |
| C | One-Pot Cyclization/Functionalization | 22.4 | 90 |
Route B offers the best balance of yield and purity, though it requires stringent temperature control .
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Reaction Type | Conditions | Yield Range | Evidence |
|---|---|---|---|---|
| Cyclization | Ring formation | DMF, 80°C, 12h | 65–75% | |
| Coupling | Alkylation | CHCl₃, Et₃N, 60°C | 70–85% |
How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts, mass fragmentation) during structural elucidation?
Answer:
Discrepancies may arise from tautomerism, solvent effects, or impurities. Methodological strategies include:
- Multi-technique validation : Combine 1D/2D NMR (COSY, HSQC) for proton/carbon assignment and HRMS for exact mass confirmation .
- X-ray crystallography (using SHELX or ORTEP-3) to resolve stereochemical ambiguities .
- Comparative analysis with structurally analogous compounds (e.g., halogen-substituted derivatives in ) to identify pattern deviations .
Which spectroscopic techniques are most reliable for confirming molecular structure and purity?
Answer:
A tiered approach ensures accuracy:
Primary characterization :
- NMR spectroscopy (¹H/¹³C, DEPT-135) to map proton/carbon environments .
- ESI-HRMS for molecular formula validation (e.g., [M+H]⁺ ion matching theoretical mass) .
Purity assessment :
- HPLC-PDA (>95% purity threshold) .
Advanced validation :
What strategies are used to investigate the structure-activity relationship (SAR) of this compound?
Answer:
SAR studies focus on modifying substituents and evaluating bioactivity changes:
- Halogen substitution : Replace 3-bromophenyl with 3-fluorophenyl to assess electronic effects on target binding .
- Piperidine modifications : Compare 3-methylpiperidine with 4-ethylpiperazine derivatives to study steric/electronic impacts .
- Bioassays : Measure IC₅₀ against enzymes (e.g., 14-α-demethylase in ) or cell viability (MTT assay) .
Q. Table 2: Key SAR Findings from Analog Studies
| Analog Substituent | Bioactivity Change | Evidence |
|---|---|---|
| 3-Chlorophenyl (vs. 3-Bromo) | 2-fold ↓ antifungal potency | |
| 4-Methylpiperazine (vs. 3-Methylpiperidine) | Improved CNS penetration |
How can computational modeling guide the optimization of pharmacokinetic properties?
Answer:
- Molecular docking (AutoDock, Glide) predicts binding modes to targets like 14-α-demethylase (PDB: 3LD6) .
- MD simulations assess ligand-receptor complex stability over 100 ns trajectories.
- QSAR models optimize logP and solubility; achieved R² = 0.89 between predicted and experimental binding affinities .
What in vitro assays are used to evaluate pharmacological activity?
Answer:
- Enzyme inhibition : Measure IC₅₀ against targets (e.g., lanosterol demethylase) via fluorometric assays .
- Antimicrobial activity : Broth microdilution for MIC determination against Candida albicans .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ~10 μM) .
How do structural analogs inform research on this compound’s biological potential?
Answer:
Analog studies highlight activity trends:
| Analog Structure | Bioactivity | Evidence |
|---|---|---|
| Thiazolo-triazole with Cl | Anticancer (IC₅₀ 5 μM) | |
| Piperazine-furan hybrids | Antifungal (MIC 2 μg/mL) | |
| Benzylidene derivatives | COX-2 inhibition (IC₅₀ 0.8 μM) |
These findings prioritize anticancer and anti-inflammatory assays for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
